molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

Número de catálogo B1147338
Número CAS: 138067-14-8
Peso molecular: 896.086
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . It consists of a cyclic depsipeptide core and a polyketide side chain unit including three branched methyl groups .


Synthesis Analysis

The first total synthesis of verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit . The depsipeptide core was transformed from the linear peptide by the same method as reported in Hale’s work . A concise synthesis of the tetrahydropyranyl side chain of verucopeptin was achieved using 12 steps in the longest linear sequence and 21 total steps .


Molecular Structure Analysis

Verucopeptin has a unique feature in that it exists in equilibrium between an open form and a closed form via its tetrahydropyran (THP) ring .


Chemical Reactions Analysis

The total synthesis of verucopeptin involved condensation of the depsipeptide core and the side chain, followed by removal of the protective group for construction of the THP ring . Carboxylic acid was obtained by coupling alkyne and aldehyde following structural conversions .

Aplicaciones Científicas De Investigación

Application 1: Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) in Cancer Chemotherapy

Specific Scientific Field

This application falls under the field of Cancer Chemotherapy .

Comprehensive and Detailed Summary of the Application

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . HIF-1 plays an important role as a transcriptional factor that regulates the expression of a number of genes involved in angiogenesis, gluconeogenesis, and metastasis . Therefore, HIF-1 is a promising target for cancer chemotherapy .

Detailed Description of the Methods of Application or Experimental Procedures

The total synthesis of Verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit including three branched methyl groups after the synthesis of each segment . This process involved the coupling of alkyne and aldehyde following structural conversions .

Thorough Summary of the Results or Outcomes Obtained

The total synthesis of Verucopeptin led to the discovery of its inhibitory effect on HIF-1 . This finding is significant because it suggests that Verucopeptin could potentially be used as a therapeutic agent in cancer chemotherapy .

Direcciones Futuras

For elucidation of the mode of action of Verucopeptin in more detail, investigation of various derivatives of Verucopeptin is necessary . This could potentially lead to new insights into its mechanism of action and its potential use in cancer chemotherapy.

Propiedades

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verucopeptin

Citations

For This Compound
145
Citations
L Zhang, Y Wang, W Huang, Y Wei, Z Jiang… - Organic …, 2020 - ACS Publications
A synthesis program for structurally complex macrocycles is very challenging. Herein, we propose a biosynthesis pathway of the pyranylated cyclodepsipeptide verucopeptin to make …
Number of citations: 7 pubs.acs.org
A Yoshimura, S Nishimura, S Otsuka, A Hattori… - Organic …, 2015 - ACS Publications
The transcriptional factor, hypoxia inducible factor-1 (HIF-1), is a promising target for cancer chemotherapy. From an actinomycete, verucopeptin (1) was identified as a HIF-1 signaling …
Number of citations: 23 pubs.acs.org
A Yoshimura, S Kishimoto, S Nishimura… - The Journal of …, 2014 - ACS Publications
… and verucopeptin… verucopeptin for predicting the stereochemistry of a 1,3,5-trimethyl-substituted aliphatic chain. Analysis of the 1 H NMR data for the fragment structures of verucopeptin …
Number of citations: 14 pubs.acs.org
Y NISHIYAMA, K SUGAWARA, K TOMITA… - The Journal of …, 1993 - jstage.jst.go.jp
… verucopeptin wasrecovered from the fermentation broth with butanol and purified by a series of chromatographies. Verucopeptin … properties and biological activity of verucopeptin. …
Number of citations: 38 www.jstage.jst.go.jp
Y Sun, W Tang, M Wang, H Ni… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Chemically, N1 nitrogen of piperazic acid is more nucleophilic than N2 nitrogen, but amide bonds predominantly formed at N2 nitrogen are prevalent in …
Number of citations: 4 onlinelibrary.wiley.com
Y Sun, W Tang, H Ni, M Wang, B Huang… - Chemical …, 2022 - pubs.rsc.org
A concise synthesis of the tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic cyclodepsipeptide efficacious against MDR cancers in vivo, is achieved using 12 steps in …
Number of citations: 3 pubs.rsc.org
YS Tsantrizos, J Shen, LA Trimble - Tetrahedron letters, 1997 - Elsevier
The biosynthesis of the tetrahydropyranyl side chain of verucopeptin (1) in cultures of Actinomadura verrucosospora was investigated. Incorporation experiments using 13 C-labeled …
Number of citations: 4 www.sciencedirect.com
K SUGAWARA, S TODA, T MORIYAMA… - The Journal of …, 1993 - jstage.jst.go.jp
… Thestructure of a newantibiotic verucopeptin has beendetermined bythe spectroscopic … describes the structure elucidation of verucopeptin. General Characteristics Verucopeptin (1) was …
Number of citations: 36 www.jstage.jst.go.jp
KJ Hale, L Lazarides, J Cai - Organic Letters, 2001 - ACS Publications
… strategy for the cyclodepsipeptide core of verucopeptin. … identical sequence prevails in verucopeptin. As a consequence, … pathway to molecules with the verucopeptin core structure. We …
Number of citations: 16 pubs.acs.org
X Yang - 2000 - spectrum.library.concordia.ca
… The antitumor metabolite verucopeptin ( 89 ) is structurally … Based on the chemical structure of verucopeptin, the … of verucopeptin.* *Please refer to dissertation for diagrams …
Number of citations: 7 spectrum.library.concordia.ca

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.